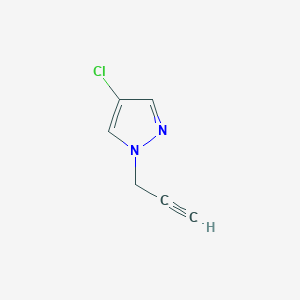

4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNTQDIKOAPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Functionalization of the 4 Chloro 1 Prop 2 Yn 1 Yl 1h Pyrazole Scaffold

Intrinsic Reactivity of the Pyrazole (B372694) Heterocycle

The reactivity of the pyrazole ring is a complex interplay of the properties of its constituent atoms and the aromatic system. The presence of two nitrogen atoms, one pyrrole-like and one pyridine-like, creates a unique electronic landscape that dictates its behavior in chemical reactions.

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the reactivity is lower than that of pyrrole but greater than that of benzene. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the ring.

In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. quora.com This is because the resonance structures that place a negative charge on the carbon atoms are most stable when the charge is at the C4 position. Common electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions predominantly occur at this position. scribd.com For instance, the nitration of pyrazole with a mixture of nitric acid and sulfuric acid yields 4-nitropyrazole. scribd.com Similarly, sulfonation with fuming sulfuric acid gives pyrazole-4-sulfonic acid. scribd.com

The presence of a chloro group at the C4 position in 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole deactivates this position towards further electrophilic substitution due to the electron-withdrawing inductive effect of the halogen. Therefore, electrophilic attack on this specific molecule would be significantly more challenging at the C4 position.

| Reaction | Reagents | Electrophile | Typical Position of Substitution | Product Example (from unsubstituted pyrazole) |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation (Chlorination) | Cl₂ | Cl⁺ | C4 | 4-Chloropyrazole |

| Friedel-Crafts Acylation | RCOCl + AlCl₃ | RCO⁺ | C4 | 4-Acylpyrazole |

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is not as common as electrophilic substitution but can occur under specific conditions, especially on halopyrazoles. For instance, a chloro substituent at the C4 position, as in the title compound, can be displaced by strong nucleophiles through an SNAr mechanism, although this is generally less facile than at the C3 or C5 positions. The reactivity towards nucleophilic substitution is enhanced by the presence of activating electron-withdrawing groups on the ring.

N-unsubstituted pyrazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. This tautomerism can significantly influence the reaction pathways and the regioselectivity of substitution reactions. The position of the equilibrium between the tautomers is affected by the nature of the substituents on the ring, the solvent, and the temperature.

For N-substituted pyrazoles like this compound, tautomerism of the pyrazole ring itself is not possible as the N1 position is blocked by the propargyl group. However, the initial synthesis of such substituted pyrazoles often involves reactions with precursors that can exhibit tautomerism, which can lead to mixtures of isomeric products if not controlled.

The pyrazole ring contains two distinct nitrogen atoms. The N1 atom in an N-unsubstituted pyrazole is a pyrrole-like nitrogen and exhibits acidic properties, with a pKa of about 14.21. The N2 atom is a pyridine-like nitrogen and is basic, with a pKa of the conjugate acid being around 2.5. This amphoteric nature allows pyrazoles to react with both acids and bases.

In this compound, the N1 atom is alkylated, so it no longer has an acidic proton. The N2 atom, however, retains its basic character and can be protonated by acids. The basicity of this nitrogen will be influenced by the electronic effects of the substituents. The electron-withdrawing chloro group at C4 will decrease the electron density on the ring and thus reduce the basicity of the N2 atom compared to an unsubstituted pyrazole.

| Nitrogen Atom | Character | Property | Approximate pKa | Reactivity |

|---|---|---|---|---|

| N1 (unsubstituted) | Pyrrole-like | Acidic | 14.21 | Can be deprotonated by strong bases. |

| N2 | Pyridine-like | Basic | 2.5 (of conjugate acid) | Can be protonated by acids. |

Functionalization Strategies for this compound Derivatives

The functionalization of the pyrazole scaffold is a key strategy for the development of new compounds with tailored properties. Modern synthetic methods offer a range of tools for the selective modification of the pyrazole ring.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including pyrazoles. nih.gov This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional methods.

For pyrazole derivatives, C-H functionalization can be directed to various positions on the ring, most commonly C3, C4, and C5. The regioselectivity is often controlled by the choice of the metal catalyst, ligands, and directing groups. Palladium, rhodium, and iridium are among the most commonly used metals for these transformations.

In the context of this compound, the C4 position is blocked. Therefore, C-H functionalization would be directed towards the C3 and C5 positions. The presence of the N1-propargyl group could potentially act as a directing group in some catalytic systems, influencing the regioselectivity of the C-H activation step. The chloro-substituent, being electron-withdrawing, might also influence the reactivity of the adjacent C3 and C5 positions towards certain catalytic cycles. Research in this area is focused on developing selective methods for the arylation, alkylation, and alkenylation of the pyrazole core. nih.gov

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Bond Formed |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand / Base | C3, C5 | C-C (Aryl) |

| Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | C5 | C-C (Alkenyl) |

| Alkylation | Pd(OAc)₂ / Ligand | C5 | C-C (Alkyl) |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira Coupling) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The C4-chloro substituent on the 1-(prop-2-yn-1-yl)-1H-pyrazole scaffold serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental for elaborating the core structure and synthesizing a diverse range of functionalized pyrazole derivatives.

Suzuki-Miyaura Coupling: While direct examples on this compound are not extensively detailed in the reviewed literature, the Suzuki-Miyaura coupling is a widely recognized powerful method for forming C-C bonds with halo-heterocycles. This reaction typically involves the coupling of the 4-chloropyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reactivity of 4-halopyrazoles in such couplings has been established, indicating that the 4-chloro position of the target scaffold is amenable to arylation, heteroarylation, or vinylation under appropriate catalytic conditions.

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for constructing carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The coupling of aryl or vinyl halides with terminal alkynes under these conditions is a cornerstone of modern organic synthesis. wikipedia.org For the this compound scaffold, the C4-chloro atom can react with various terminal alkynes to introduce an alkynyl substituent. This reaction is carried out under mild conditions, often at room temperature, which helps in preserving the propargyl group on the nitrogen atom. wikipedia.org The general applicability of the Sonogashira coupling to aryl halides makes it a valuable tool for the functionalization of the 4-chloropyrazole core. libretexts.org

The general scheme for these reactions on a related 4-halopyrazole core is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 4-Aryl/vinyl-pyrazole |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Amine base | 4-Alkynyl-pyrazole |

Selective Functionalization via Organometallic Intermediates (e.g., Br/Mg-Exchange, Magnesiation, Zincation)

The generation of organometallic intermediates from the this compound scaffold allows for subsequent reactions with a wide array of electrophiles, providing a powerful strategy for selective functionalization.

Halogen/Magnesium Exchange: The formation of a Grignard reagent from an aryl halide is a classic method for generating a carbon nucleophile. leah4sci.combyjus.com The reaction involves the insertion of magnesium metal into the carbon-halogen bond, a process that is often initiated with activators like iodine or 1,2-dibromoethane and carried out in an etheral solvent like THF or diethyl ether under anhydrous conditions. adichemistry.comalfredstate.edu While the reactivity order of halogens is typically I > Br > Cl, the C4-chloro group on the pyrazole ring can be converted to the corresponding Grignard reagent, 4-(chloromagnesium)-1-(prop-2-yn-1-yl)-1H-pyrazole, particularly with the use of highly reactive Rieke magnesium. adichemistry.com This organomagnesium species can then react with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C4 position.

Directed Magnesiation: Directed ortho-metalation, and in this context, directed magnesiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgresearchgate.netrsc.org While the propargyl group at the N1 position is not a classical directing group, studies on N-aryl pyrazoles have shown that regioselective magnesiation can be achieved using strong, non-nucleophilic bases like sBu₂Mg. rsc.orgresearchgate.netrsc.orgresearchgate.net This suggests that direct deprotonation at the C5 position of the pyrazole ring might be a competing pathway, but functionalization via a halogen-metal exchange at the C4 position remains a viable strategy. The resulting magnesium intermediates can be trapped with a variety of electrophiles. researchgate.net

Zincation: Subsequent to the formation of magnesium intermediates, transmetalation to the corresponding organozinc species can be performed by adding a zinc salt like ZnCl₂. researchgate.net These organozinc reagents often exhibit different reactivity and selectivity profiles compared to their magnesium counterparts and are particularly useful in subsequent Negishi cross-coupling reactions. researchgate.netrsc.org

The following table summarizes the generation and subsequent reaction of organometallic intermediates.

| Intermediate Generation | Reagent | Resulting Intermediate | Subsequent Reaction with Electrophiles (E+) | Example Products |

| Halogen/Magnesium Exchange | Mg, THF | Pyrazol-4-ylmagnesium chloride | RCHO, R₂CO, CO₂ | 4-Hydroxyalkyl-pyrazoles, 4-Carboxy-pyrazoles |

| Magnesiation | sBu₂Mg | Pyrazol-4-ylmagnesium | Trapping with various electrophiles | Polyfunctional pyrazoles |

| Zincation (via Magnesiation) | 1. sBu₂Mg, 2. ZnCl₂ | Pyrazol-4-ylzinc chloride | Pd-catalyzed cross-coupling (Negishi) | 4-Aryl/heteroaryl-pyrazoles |

Amination Reactions at the C4 Position of Halopyrazoles

The introduction of nitrogen-containing substituents at the C4 position of the pyrazole ring is a crucial transformation for the synthesis of biologically active compounds. This can be achieved through several methods, most notably via palladium-catalyzed Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govlibretexts.org While early methods were limited in scope, the development of sophisticated ligands has greatly expanded the utility of this reaction. wikipedia.org

For this compound, the C4-chloro substituent is a suitable electrophilic partner for this transformation. Studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles have demonstrated the feasibility of this reaction. nih.gov A variety of amines, including primary and secondary, aliphatic and aromatic, can be coupled at the C4 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For instance, Pd(dba)₂ with a suitable ligand has been used effectively for the amination of 4-bromopyrazoles. nih.gov The reactivity of 4-chloropyrazoles in these couplings can be lower than their bromo or iodo counterparts, sometimes requiring more forcing conditions or more active catalyst systems. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): In some cases, particularly with electron-deficient pyrazole rings or with highly nucleophilic amines, direct nucleophilic aromatic substitution (SₙAr) can occur. However, palladium-catalyzed methods like the Buchwald-Hartwig amination are generally more versatile and applicable to a broader range of substrates. acsgcipr.orgresearchgate.net Acid-promoted amination has also been reported for other chloro-substituted N-heterocycles, which can be an alternative to metal-catalyzed methods under specific conditions. preprints.org

A summary of amination approaches is provided in the table below.

| Reaction | Amine Source | Catalyst System | Base | Typical Product |

| Buchwald-Hartwig Amination | R¹R²NH (primary or secondary amines) | Pd catalyst (e.g., Pd(dba)₂), Phosphine ligand | Strong base (e.g., NaOtBu) | 4-(Amino)-1-(prop-2-yn-1-yl)-1H-pyrazole |

Reactivity of the Propargyl Moiety

The N1-propargyl group, with its terminal alkyne functionality, is a key feature of the this compound scaffold, offering a wide range of synthetic possibilities for conjugation and molecular elaboration through "click" chemistry and other alkyne-specific reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Other Click Chemistry Applications

The terminal alkyne of the propargyl group is an ideal handle for "click" chemistry, a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. jetir.orgnih.gov The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgjenabioscience.com

CuAAC: This reaction involves the 1,3-dipolar cycloaddition of the terminal alkyne on the pyrazole with an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole ring. jetir.orgresearchgate.net The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.orgjenabioscience.com The CuAAC reaction is exceptionally robust, proceeding under mild, often aqueous, conditions and tolerating a vast array of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. jetir.orgsemanticscholar.orgijpsjournal.com The resulting triazole ring acts as a stable and rigid linker, connecting the pyrazole scaffold to another molecule of interest. nih.gov

The general reaction is depicted below:

| Reactants | Catalyst System | Product |

| This compound + R-N₃ | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 4-chloro-1-((1-R-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole |

Beyond CuAAC, the terminal alkyne can participate in other click-type reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) if coupled with a strained cyclooctyne, although this is less common for simple terminal alkynes. semanticscholar.org The pyrazole moiety itself can, in some forms (4H-pyrazoles), act as a diene in Diels-Alder "click" reactions, but this is not a reactivity of the N-substituted 1H-pyrazole scaffold discussed here. nih.gov

Electrophilic and Nucleophilic Additions to the Terminal Alkyne

The triple bond of the propargyl group is susceptible to both electrophilic and nucleophilic attack, allowing for its conversion into a variety of other functional groups.

Electrophilic Addition: The mechanism of electrophilic addition to alkynes generally mirrors that of alkenes, proceeding through the formation of a vinyl cation intermediate. chemistrysteps.com Reactions such as hydrohalogenation (addition of H-X) and hydration (addition of H₂O) typically follow Markovnikov's rule, where the electrophile (H⁺) adds to the carbon atom of the triple bond that is already bonded to a hydrogen atom. chemistrysteps.comlibretexts.org The hydration of a terminal alkyne, often catalyzed by mercury salts, leads to an enol intermediate that rapidly tautomerizes to the more stable methyl ketone. libretexts.orglibretexts.org

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly when the alkyne is activated by an adjacent electron-withdrawing group or through transition metal catalysis. The terminal proton of the alkyne is also weakly acidic and can be removed by a strong base to form an acetylide, which is a potent nucleophile for subsequent reactions.

| Reaction Type | Reagent | Catalyst | Intermediate | Product |

| Electrophilic Addition (Hydration) | H₂O, H₂SO₄ | HgSO₄ | Enol | 1-(4-chloro-1H-pyrazol-1-yl)propan-2-one |

| Electrophilic Addition (Hydrohalogenation) | H-X (X=Cl, Br) | - | Vinyl halide | 1-(2-haloallyl)-4-chloro-1H-pyrazole |

Hydrometallation and Related Transformations of the Alkyne Unit

Hydrometallation reactions involve the addition of a metal-hydride bond across the triple bond of the alkyne. These reactions are highly valuable as they proceed with high regio- and stereoselectivity, generating versatile vinyl-metal intermediates that can be further functionalized.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond (from a hydrosilane like HSiR₃) across the alkyne. scientificspectator.com The reaction is typically catalyzed by transition metals, with platinum, rhodium, and ruthenium complexes being common. scispace.comorganic-chemistry.orgnih.gov The regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition, leading to E- or Z-vinylsilanes) are highly dependent on the choice of catalyst and reaction conditions. scispace.comorganic-chemistry.org For terminal alkynes, hydrosilylation often yields β-(E)-vinylsilanes as the major product. The resulting vinylsilanes are valuable synthetic intermediates, for example, in Hiyama cross-coupling reactions. organic-chemistry.org

Hydroboration: The addition of a boron-hydride bond (from a borane reagent like 9-BBN or catecholborane) across the alkyne is known as hydroboration. This reaction proceeds via a syn-addition mechanism and exhibits anti-Markovnikov regioselectivity, with the boron atom adding to the terminal carbon. nih.gov The resulting vinylborane intermediate can be oxidized (e.g., with H₂O₂) to yield an aldehyde or used in Suzuki-Miyaura cross-coupling reactions to form a new C-C bond. libretexts.org

| Reaction | Reagent | Catalyst | Intermediate | Typical Final Product (after workup) |

| Hydrosilylation | R₃SiH | Pt, Rh, or Ru complex | Vinylsilane | Vinylsilane |

| Hydroboration | Borane (e.g., 9-BBN) | - | Vinylborane | 3-(4-chloro-1H-pyrazol-1-yl)propanal (after oxidation) |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Prop 2 Yn 1 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

While specific experimental data for 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is not widely published, the expected ¹H NMR spectrum can be predicted based on the analysis of related structures, such as 4-chloro-1H-pyrazole and other N-substituted pyrazoles. mdpi.com The spectrum would feature distinct signals corresponding to the protons on the pyrazole (B372694) ring and the propargyl substituent.

The protons on the pyrazole ring, H-3 and H-5, are expected to appear as singlets in the aromatic region of the spectrum. The electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom at the 4-position would deshield these protons, shifting their resonance downfield. The proton at the C-5 position is typically found further downfield than the C-3 proton due to the influence of the N-1 substituent.

The propargyl group introduces two key proton signals. The methylene (B1212753) protons (-CH₂-) attached to the pyrazole nitrogen are expected to appear as a doublet, coupled to the terminal alkyne proton. The acetylenic proton (≡C-H) itself would resonate as a triplet, a result of coupling with the methylene protons.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (pyrazole) | 7.5 - 7.7 | Singlet (s) | N/A |

| H-5 (pyrazole) | 7.8 - 8.0 | Singlet (s) | N/A |

| -CH₂- (propargyl) | 4.9 - 5.1 | Doublet (d) | ~2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) are expected to resonate in the aromatic region. The C-4 carbon, being directly attached to the electronegative chlorine atom, would be significantly deshielded. The C-3 and C-5 carbons would also appear downfield due to the influence of the nitrogen atoms.

The propargyl group would show three distinct carbon signals. The methylene carbon (-CH₂-) would appear in the aliphatic region. The two sp-hybridized carbons of the alkyne group (C≡C) would have characteristic chemical shifts, with the terminal, proton-bearing carbon appearing at a slightly lower field than the internal carbon.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | 138 - 140 |

| C-4 (pyrazole) | 110 - 112 |

| C-5 (pyrazole) | 128 - 130 |

| -CH₂- (propargyl) | 38 - 40 |

| -C≡ (propargyl) | 78 - 80 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyrazole ring and the propargyl substituent.

The pyrazole ring will exhibit several characteristic vibrations. These include C-H stretching of the aromatic ring protons, C=N and C=C stretching vibrations within the ring, and in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration is also expected to be present, typically in the fingerprint region.

The propargyl group will give rise to two highly characteristic absorption bands. The stretching vibration of the terminal alkyne C-H bond (≡C-H) is expected as a sharp, strong band. The carbon-carbon triple bond (C≡C) stretching vibration will also be present, although it is typically weaker than the ≡C-H stretch. The CH₂ group will show symmetric and asymmetric stretching and bending vibrations.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| ≡C-H (alkyne) | Stretching | 3300 - 3250 (sharp, strong) |

| C-H (pyrazole) | Stretching | 3150 - 3100 |

| -CH₂- (propargyl) | Asymmetric & Symmetric Stretching | 2950 - 2850 |

| C≡C (alkyne) | Stretching | 2150 - 2100 (weak to medium) |

| C=N, C=C (pyrazole) | Ring Stretching | 1600 - 1450 |

| -CH₂- (propargyl) | Bending | 1450 - 1400 |

| C-N (pyrazole) | Stretching | 1300 - 1200 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₆H₅ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope ([M]⁺) and a smaller peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for N-substituted pyrazoles is the loss of the substituent, in this case, the propargyl group. Cleavage of the pyrazole ring itself is also a possibility, often involving the loss of small, stable molecules like HCN.

Predicted Mass Spectrometry Data for this compound

| Ion | Adduct | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 141.02141 |

| [M+Na]⁺ | Sodium Adduct | 163.00335 |

| [M-H]⁻ | Deprotonated Molecule | 139.00685 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazole ring. Pyrazole itself exhibits strong absorption in the UV region due to π → π* transitions. The presence of the chloro substituent and the propargyl group may cause a slight shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε) compared to the unsubstituted pyrazole. While specific experimental data is not available, pyrazole derivatives typically show absorption maxima in the range of 210-230 nm. researchgate.net The conjugation of the pyrazole ring system is the primary chromophore responsible for these electronic transitions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms and the nature of intermolecular interactions in the solid state can be elucidated.

While the crystal structure of this compound has not been reported, the structure of the parent compound, 4-chloro-1H-pyrazole, has been determined. nih.gov In the solid state, 4-chloro-1H-pyrazole forms a trimeric molecular assembly through intermolecular N-H···N hydrogen bonding. nih.gov

Computational Chemistry and Advanced Theoretical Investigations of 4 Chloro 1 Prop 2 Yn 1 Yl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Characterization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. rsc.org By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's electronic structure and related properties. researchgate.net For 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure a high level of theoretical accuracy. rsc.orgresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process identifies the minimum energy structure on the potential energy surface. For this compound, the pyrazole (B372694) ring is expected to be largely planar, a characteristic feature of aromatic five-membered heterocycles. nih.gov

The primary conformational flexibility arises from the rotation of the propargyl (prop-2-yn-1-yl) group attached to the N1 atom of the pyrazole ring. A conformational landscape analysis would involve systematically rotating the dihedral angle defined by the pyrazole ring and the propargyl substituent to identify all possible stable conformers and the energy barriers between them. The global minimum conformation represents the most probable structure of the molecule in the gas phase. Theoretical calculations for similar substituted pyrazoles have established typical bond lengths and angles, which provide a reference for the optimized geometry of the title compound. researchgate.net

Table 1: Predicted Geometric Parameters for this compound The following data are representative values based on DFT B3LYP/6-311++G(d,p) calculations of analogous substituted pyrazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.41 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.38 Å | |

| C4-Cl | 1.73 Å | |

| N1-C(propargyl) | 1.46 Å | |

| C≡C (propargyl) | 1.21 Å | |

| Bond Angle (°) | C5-N1-N2 | 112.0° |

| N1-N2-C3 | 105.5° | |

| N2-C3-C4 | 110.5° | |

| C3-C4-C5 | 104.0° | |

| C4-C5-N1 | 108.0° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.org The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. acs.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring, while the LUMO may have significant contributions from both the pyrazole ring and the substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Table 2: Calculated FMO Energies and HOMO-LUMO Gap Representative values based on theoretical calculations.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -7.25 eV |

| LUMO Energy (ELUMO) | -0.98 eV |

| HOMO-LUMO Gap (ΔE) | 6.27 eV |

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific functional groups, such as the C-H, C=C, and C≡C stretching and bending vibrations of the pyrazole and propargyl groups.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted values are valuable for assigning experimental spectra and confirming the molecular structure. For instance, the protons on the pyrazole ring and the propargyl group would have characteristic predicted chemical shifts.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*).

Quantum Chemical Descriptors for Reactivity and Stability Assessment

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated from the electronic structure to provide a more quantitative assessment of the molecule's reactivity.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. acs.org

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. acs.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors Values derived from the representative FMO energies in Table 2.

| Descriptor | Symbol | Calculated Value |

| Chemical Potential | μ | -4.115 eV |

| Chemical Hardness | η | 3.135 eV |

| Chemical Softness | S | 0.319 eV⁻¹ |

| Electrophilicity Index | ω | 2.697 eV |

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites prone to attack. researchgate.net

Fukui Functions: These functions reveal the most reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. ymerdigital.com The Fukui function fk+ indicates susceptibility to nucleophilic attack (electron acceptance), while fk- points to sites for electrophilic attack (electron donation). researchgate.net For this compound, calculations would likely show the nitrogen atoms and the alkyne carbon atoms as potential sites for electrophilic or nucleophilic interactions.

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the molecule's electron density surface. nih.gov It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov The MESP of this compound would likely show negative potential around the N2 "pyridinic" nitrogen and the chlorine atom, with positive potential near the hydrogen atoms. nih.gov

These computational tools provide a comprehensive theoretical framework for understanding the chemical nature of this compound, guiding its synthesis and the exploration of its reactivity.

Molecular Modeling and Dynamics Simulations in Compound Research

Computational chemistry has become an essential tool in the study of pyrazole derivatives, offering deep insights into their molecular behavior and interactions. eurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide a cost-effective and efficient means to investigate the structural and functional properties of these compounds, aiding in the design and development of new molecules with desired activities. eurasianjournals.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. eurasianjournals.comnih.gov This method is crucial for understanding the potential biological targets of a compound like this compound and for elucidating the specific molecular interactions that govern its activity.

The primary goal of molecular docking is to model the interaction between a ligand and a protein at the atomic level. This allows researchers to characterize the behavior of the small molecule in the binding site of the target protein and to understand the fundamental principles of molecular recognition. nih.gov The process generally involves several key methodological steps.

First, the three-dimensional structures of both the ligand (this compound) and the target receptor are prepared. The receptor structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). nih.gov The preparation involves removing water molecules, adding hydrogen atoms, and assigning atomic charges. The ligand's 3D structure is generated and optimized to its lowest energy conformation.

Next, a specific region of the receptor, known as the binding site or active site, is defined. A docking algorithm is then used to place the ligand into this binding site in a variety of different orientations and conformations, known as poses. nih.gov Software programs like AutoDock and Maestro are commonly used for this purpose. nih.govdntb.gov.ua

Each generated pose is evaluated using a scoring function, which estimates the binding affinity (or binding energy) between the ligand and the receptor. mdpi.com The results are typically ranked based on these scores, with lower energy values indicating more favorable binding. ajchem-a.com The final step involves a detailed analysis of the best-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex. nih.govmdpi.com

| Step | Description | Common Software/Tools |

| 1. Receptor Preparation | Obtain 3D structure (e.g., from PDB). Remove water, add hydrogens, assign charges. | Schrödinger Maestro, AutoDockTools, Chimera |

| 2. Ligand Preparation | Generate 3D structure of this compound. Minimize energy. | ChemDraw, Avogadro, Maestro |

| 3. Binding Site Definition | Identify the active site of the receptor based on co-crystallized ligands or prediction algorithms. | Schrödinger Maestro, PyMOL, Discovery Studio |

| 4. Docking Simulation | Run the docking algorithm to generate and score various ligand poses within the binding site. | AutoDock Vina, Glide (Schrödinger), GOLD |

| 5. Analysis of Results | Analyze docking scores (e.g., kcal/mol) and visualize key interactions (H-bonds, etc.). | PyMOL, BIOVIA Discovery Studio, LigPlot+ |

The output of a docking simulation provides valuable predictive data. For instance, in studies of other pyrazole derivatives, docking results have successfully predicted binding modes and identified crucial amino acid residues involved in the interaction. nih.govnih.gov

| Target Protein (Example) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

| Carbonic Anhydrase II | Acetazolamide (Reference) | -7.5 | HIS 94, HIS 96, THR 199 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | Pyrazole-carboxamide deriv. | -8.2 | HIS 94, VAL 121, LEU 198 | Hydrogen Bond, Hydrophobic |

| Tubulin (Colchicine Site) | Colchicine (Reference) | -7.9 | CYS 241, LEU 255, ALA 316 | Hydrogen Bond, Hydrophobic |

| Tubulin (Colchicine Site) | Pyrazole-chalcone deriv. | -8.5 | ASN 258, THR 314, LYS 352 | Hydrogen Bond, Hydrophobic |

This table presents illustrative data from studies on similar pyrazole compounds to demonstrate typical outputs of a molecular docking analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and stability of this complex over time. eurasianjournals.com MD simulations provide detailed information on the conformational changes and fluctuations of atoms within the system, complementing the predictions made by docking studies. nih.gov

The methodology for an MD simulation typically begins with the most stable ligand-receptor complex predicted by molecular docking. nih.gov This static complex is placed into a computational box filled with solvent molecules (usually water) and ions to mimic physiological conditions. The system is then subjected to an energy minimization process to remove any steric clashes or inappropriate geometries.

Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated to ensure the correct pressure and density. The core of the MD simulation is the production run, where the trajectories of all atoms are calculated by solving Newton's equations of motion for a defined period, often ranging from tens to hundreds of nanoseconds. nih.gov

Analysis of the resulting trajectory provides insights into the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility in those regions of the protein, while lower values suggest that the residues are more constrained, often due to their interaction with the ligand. researchgate.net

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters used to calculate the potential energy of the system's atoms. | AMBER, CHARMM, GROMOS |

| Solvent Model | The model used to represent water molecules in the simulation box. | TIP3P, SPC/E |

| Simulation Time | The duration of the production run. | 50 - 200 nanoseconds |

| Temperature | The temperature at which the simulation is run. | 300 K (approx. 27°C) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NPT: constant Number of particles, Pressure, and Temperature). | NPT |

By analyzing these parameters, researchers can confirm the stability of the binding pose predicted by docking and gain a deeper understanding of the dynamic interactions between this compound and its potential biological target. nih.govnih.gov

| System | Average RMSD (Å) | Key Residue RMSF (Å) (Example) | Interpretation |

| Apo-protein (no ligand) | 2.5 ± 0.3 | Binding site loop (residues 103-119): 3.1 Å | The unbound protein shows a certain level of flexibility, especially in loop regions. |

| Protein-Ligand Complex | 1.8 ± 0.2 | Binding site loop (residues 103-119): 1.5 Å | The complex is stable, indicated by a lower and consistent RMSD. The reduced fluctuation in the binding site loop suggests it is stabilized by the ligand's presence. |

This table presents representative data to illustrate how MD simulation results are interpreted to assess the stability of a protein-ligand complex.

Advanced Research Applications of 4 Chloro 1 Prop 2 Yn 1 Yl 1h Pyrazole As a Versatile Chemical Scaffold

Role in Medicinal Chemistry Research and Lead Optimization Studies (Scaffold Function)

The utility of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole as a foundational scaffold is primarily demonstrated through its application in creating libraries of hybrid molecules, particularly pyrazole-1,2,3-triazole conjugates. nih.govresearchgate.net This approach leverages the favorable biological properties of both the pyrazole (B372694) and triazole rings to explore new chemical space and identify novel lead compounds for drug development.

The rational design of compound libraries using the this compound scaffold is centered on the principle of molecular hybridization. The terminal alkyne of the propargyl group provides a reactive handle for click chemistry, allowing for its conjugation with a wide array of azide-containing molecules. nih.govresearchgate.net This reaction is highly efficient and regiospecific, yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov

The synthesis process typically involves a two-step approach:

Preparation of the Scaffold: Synthesis of the core this compound.

Library Generation via CuAAC: A library of diverse organic azides is synthesized or procured. These azides are then systematically reacted with the pyrazole-alkyne scaffold in the presence of a copper(I) catalyst. This modular approach allows for the rapid generation of a large number of distinct pyrazole-triazole hybrid compounds, each with unique substituents for biological screening. nih.govresearchgate.net

This strategy enables the systematic exploration of how different functional groups, appended via the triazole linker, influence the molecule's interaction with biological targets.

Once a library of pyrazole-triazole hybrids is synthesized, researchers can perform systematic structure-activity relationship (SAR) studies. By comparing the biological activities of different analogues, it is possible to deduce which chemical features are crucial for potency and selectivity.

For example, in a series of pyrazole-triazole hybrids designed as α-glucosidase inhibitors, SAR analysis revealed that the electronic properties of the substituent on the phenyl ring attached to the triazole were critical for activity. nih.gov Derivatives bearing strong electron-withdrawing groups, such as a nitro (-NO₂) or a chloro (-Cl) group at the para-position of the phenyl ring, exhibited the most potent inhibitory effects. nih.govresearchgate.net This suggests that the electronic nature of this distal ring plays a key role in the molecule's binding to the enzyme's active site.

Similarly, in the development of antibacterial agents, the specific substitutions on the triazole-linked moiety were found to be determinant for activity against different bacterial strains, including Gram-positive and Gram-negative bacteria. nih.govnih.gov These SAR insights are invaluable for the subsequent lead optimization phase, guiding the design of next-generation compounds with improved efficacy.

Biological Activity Investigations (Strictly In Vitro Focus)

Derivatives synthesized from the this compound scaffold have been investigated for a range of biological activities in vitro, demonstrating the scaffold's potential in generating compounds for various therapeutic areas.

The pyrazole-triazole hybrids derived from the scaffold have shown significant promise as antimicrobial agents.

Antibacterial Activity: A series of novel triazole-containing pyrazole ester derivatives were evaluated for their in vitro activity against two Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes) and two Gram-negative bacteria (Escherichia coli, Salmonella gallinarum). nih.gov Several compounds demonstrated potent antibacterial effects. Notably, compound 4d from this series showed broad-spectrum activity, with minimum inhibitory concentration (MIC) values indicating high potency, particularly against S. gallinarum. nih.gov Other studies on pyrazole-triazole hybrids have also reported potent inhibition of both Gram-positive and Gram-negative bacterial strains, with MIC values often in the low microgram per milliliter range. nih.govsci-hub.se

Antifungal Activity: In the realm of antifungal research, derivatives based on a similar phenylethynyl pyrazole scaffold have demonstrated excellent in vitro efficacy. bohrium.comnih.gov A synthesized series was tested against pathogenic fungi, including Candida albicans and Cryptococcus neoformans. Several compounds exhibited outstanding activity, with MIC values significantly lower than the standard drug fluconazole. nih.gov For instance, compound 6c from the series showed an MIC of 0.0625 µg/mL against both C. albicans and C. neoformans. bohrium.comnih.gov Furthermore, these compounds retained activity against fluconazole-resistant strains of C. albicans, highlighting their potential to overcome existing drug resistance mechanisms. nih.gov

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-Triazole Ester Hybrid (4d) | Staphylococcus aureus | 4 | nih.gov |

| Pyrazole-Triazole Ester Hybrid (4d) | Listeria monocytogenes | 2 | nih.gov |

| Pyrazole-Triazole Ester Hybrid (4d) | Escherichia coli | 4 | nih.gov |

| Pyrazole-Triazole Ester Hybrid (4d) | Salmonella gallinarum | 0.5 | nih.gov |

| Phenylethynyl Pyrazole-Triazole Hybrid (6c) | Candida albicans | 0.0625 | nih.gov |

| Phenylethynyl Pyrazole-Triazole Hybrid (6c) | Cryptococcus neoformans | 0.0625 | nih.gov |

| Phenylethynyl Pyrazole-Triazole Hybrid (6c) | Fluconazole-Resistant C. albicans | 4.0 | nih.gov |

The inhibition of metabolic enzymes is a key strategy for treating diseases like type 2 diabetes and gout. Derivatives of the pyrazole scaffold have been successfully explored as inhibitors of several such enzymes.

α-Glucosidase and α-Amylase Inhibition: These enzymes are targets for controlling postprandial hyperglycemia in diabetes. A library of pyrazole-1,2,3-triazole hybrids was synthesized and screened for α-glucosidase inhibitory activity. nih.govresearchgate.net The results were highly promising, with several compounds showing significantly greater potency than the standard drug, acarbose. The two most active compounds, featuring 4-nitro and 4-chloro substituents, displayed half-maximal inhibitory concentration (IC₅₀) values of 3.35 µM and 6.58 µM, respectively, compared to an IC₅₀ of 3.86 µM for acarbose. nih.gov While dual inhibition is often sought, many pyrazole derivatives have shown potent and selective α-glucosidase inhibition. nih.govfrontiersin.org

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is the target for drugs treating hyperuricemia and gout. Research into pyrazole derivatives, including those hybridized with other heterocycles like triazoles, has identified compounds with moderate XO inhibitory activity. tandfonline.comresearchgate.net In one study, a sulfur-containing pyrazole derivative incorporated with a triazole ring was found to inhibit xanthine oxidase with an IC₅₀ value of 65.4 µM. researchgate.net Another study identified a pyrazole derivative with a potent XO inhibitory activity of IC₅₀ = 0.83 μM. nih.gov

| Compound Class | Enzyme Target | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Pyrazole-Triazole Hybrid (4-nitro derivative) | α-Glucosidase | 3.35 | nih.gov |

| Pyrazole-Triazole Hybrid (4-chloro derivative) | α-Glucosidase | 6.58 | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 3.86 | nih.gov |

| Sulfur-containing Pyrazole-Triazole Hybrid | Xanthine Oxidase | 65.4 | researchgate.net |

| Pyrazolyl Analogue | Xanthine Oxidase | 0.83 | nih.gov |

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants an important research area. Pyrazole derivatives, including pyrazole-triazole hybrids, have been evaluated for their ability to scavenge free radicals, typically using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govchemrxiv.orgchemrxiv.org

Studies on various pyrazole derivatives have demonstrated notable antioxidant potential. For instance, a series of novel 3,5-dimethyl-1H-pyrazole derivatives was synthesized and tested for antioxidant activity. researchgate.net The most active compound in this series, 4k , showed a high capacity for scavenging free radicals, with an IC₅₀ value of 22.79 µg/mL in the DPPH assay. researchgate.net Other research on pyrazole-containing hybrids has also confirmed that these scaffolds can produce compounds with significant antioxidant properties, often attributed to their hydrogen-donating capabilities. nih.gov

| Compound Class | Assay | Activity (IC₅₀, µg/mL) | Reference |

|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole Derivative (4k) | DPPH Radical Scavenging | 22.79 | researchgate.net |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~3.073 µM | researchgate.net |

Other In Vitro Biological Activities (e.g., Anti-inflammatory, Anticancer Screening on Cell Lines)

While direct in vitro studies on this compound are not extensively detailed in current literature, the pyrazole scaffold itself is a well-established pharmacophore known for potent anti-inflammatory and anticancer properties. mdpi.comsciencescholar.us This established activity provides a strong rationale for investigating this specific derivative.

Anticancer Screening: Pyrazole derivatives are widely recognized for their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Research has shown that modifications to the pyrazole ring system can lead to compounds with significant efficacy. For instance, certain pyrazole-oxindole conjugates have been identified as inhibitors of tubulin polymerization, a key mechanism in arresting cell division. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives have demonstrated inhibitory activity against protein kinase B (AKT2), a crucial enzyme in oncogenic signaling pathways, particularly in glioma. dundee.ac.uk The cytotoxic potential of various pyrazole-based compounds has been documented against a panel of human cancer cell lines, as detailed in the table below. Given that the this compound scaffold can be readily modified via its propargyl group, it represents a valuable starting point for developing novel anticancer agents. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Benzofuro[3,2-c]pyrazole | K562 (Leukemia) | IC50 | 0.22 | nih.gov |

| Benzofuro[3,2-c]pyrazole | A549 (Lung) | IC50 | 0.26 | nih.gov |

| Benzofuro[3,2-c]pyrazole | MCF-7 (Breast) | IC50 | 1.12 | nih.gov |

| Trisubstituted Pyrazole | HepG2 (Liver) | IC50 | 9.13 | researchgate.net |

| Trisubstituted Pyrazole | HCT116 (Colon) | IC50 | 8.91 | researchgate.net |

| Pyrano[2,3-c]pyrazole | GL261 (Glioma) | EC50 | 20 | dundee.ac.uk |

Anti-inflammatory Activity: The pyrazole ring is a core component of several well-known anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib. mdpi.com This has spurred extensive research into novel pyrazole derivatives as anti-inflammatory agents. nih.gov Studies on pyrazole-pyridazine hybrids have shown potent and selective inhibition of the COX-2 enzyme, with some derivatives exhibiting greater potency than the standard drug celecoxib. nih.gov The anti-inflammatory mechanism often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) in macrophage cell lines. nih.govresearchgate.net The structural features of this compound make it a candidate for derivatization into novel compounds with potential COX-inhibitory and broader anti-inflammatory activities.

Applications in Materials Science and Functional Dye Development

The most significant feature of this compound for materials science is the terminal alkyne of its propargyl group. This functional group is a key participant in one of the most efficient and widely used conjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". wikipedia.orgnih.gov

This reaction allows the pyrazole moiety to be covalently linked to other molecules, polymers, or surfaces that have been functionalized with an azide (B81097) group. organic-chemistry.org The CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions, making it an ideal tool for materials synthesis. illinois.edu Potential applications stemming from this reactivity include:

Polymer Modification: The pyrazole derivative can be "clicked" onto polymer backbones or used as a monomer to create functional polymers with tailored electronic or metal-coordinating properties.

Bioconjugation and Biomaterials: The compound can be used to attach the pyrazole scaffold to biological molecules like peptides or carbohydrates to create new biomaterials. wikipedia.org

Surface Functionalization: Surfaces of materials can be modified with azide groups and subsequently reacted with this compound to alter their surface properties, for example, to create metal-scavenging or sensory surfaces.

Furthermore, the pyrazole scaffold itself is a component of various fluorescent molecules and chemosensors. mdpi.commdpi.com While specific data on dyes derived from this compound is limited, its ability to be incorporated into larger conjugated systems via click chemistry opens up possibilities for the development of novel functional dyes and fluorescent probes for bioimaging or chemical sensing. mdpi.com

Catalytic Roles and Ligand Design for Transition Metal Complexes

Pyrazole derivatives are well-regarded as effective ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with transition metal ions. nih.govresearchgate.net The pyrazole ring can act as a versatile N-donor ligand, forming stable complexes with a wide range of metals including copper(II), zinc(II), iron(II), and ruthenium(II). nih.govresearchgate.netnih.gov

The compound this compound can serve as a monodentate ligand, coordinating to a metal center through its pyridine-like N2 nitrogen atom. The resulting metal complexes have potential applications in catalysis. For example, in situ-prepared complexes of pyrazole-based ligands and copper(II) salts have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of such catalytic systems can be influenced by the specific substituents on the pyrazole ring and the counter-ion of the metal salt. mdpi.com

The propargyl group offers an additional site for modification, allowing the pyrazole ligand to be anchored to a solid support. This immobilization can lead to the development of heterogeneous catalysts that are easily recoverable and reusable, a significant advantage in industrial chemical processes. The coordination chemistry of pyrazoles is an active area of research, with ongoing efforts to design pincer-type and other multidentate ligands for applications in homogeneous catalysis, including hydrogenation and dehydrogenation reactions. nih.gov

Exploration in Agrochemical Research (e.g., as Nitrification Inhibitor Leads)

The pyrazole scaffold is a key component in a number of commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netsemanticscholar.orgsemanticscholar.org A particularly important application is in the development of nitrification inhibitors, which are compounds that slow the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in soil. nih.govgoogle.com This action increases nitrogen use efficiency by crops and reduces the environmental impact of nitrogen fertilizers, such as nitrate leaching and nitrous oxide (N₂O) emissions. google.com

The most prominent commercial pyrazole-based nitrification inhibitor is 3,4-dimethylpyrazole phosphate (B84403) (DMPP). nih.gov The proposed mechanism of action for DMP-based inhibitors involves the chelation of copper cations, which are essential cofactors for the ammonia (B1221849) monooxygenase (AMO) enzyme in nitrifying bacteria. nih.gov

This compound possesses two key structural features that make it a highly promising candidate for a novel nitrification inhibitor:

A Chloro-Substituted Pyrazole Ring: Halogenated N-heterocycles are a common feature in nitrification inhibitors. The well-known inhibitor Nitrapyrin is a chlorinated pyridine, and other chlorinated pyrazoles have also been investigated. google.comresearchgate.net

A Propargyl (Terminal Alkyne) Group: Recent research has identified a structurally analogous compound, 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), as a highly potent, irreversible inhibitor of the AMO enzyme. acs.org The terminal alkyne in MPT is believed to act as a mechanistic, irreversible inhibitor, which is a different and potentially more effective mode of action than the reversible chelation of commercial inhibitors like DMPP. acs.org The presence of the same propargyl group on the 4-chloro-pyrazole scaffold strongly suggests a similar potential for high inhibitory activity.

Table 2: Structural Comparison of Nitrification Inhibitors and Lead Compounds

| Compound Name | Core Heterocycle | Key Substituents | Proposed Mechanism |

| DMPP (Active form: DMP) | Pyrazole | 3,4-Dimethyl | Reversible (Copper Chelation) nih.gov |

| Nitrapyrin | Pyridine | 2-Chloro, 6-Trichloromethyl | Not specified |

| MPT | 1,2,3-Triazole | 4-Methyl, 1-Propargyl | Irreversible (AMO Inhibition) acs.org |

| This compound | Pyrazole | 4-Chloro, 1-Propargyl | Potential for Irreversible Inhibition |

The combination of a chloro-substituted pyrazole ring with a reactive propargyl group positions this compound as a compelling lead structure for the development of next-generation, high-efficiency nitrification inhibitors.

Conclusion and Future Research Perspectives

Synthesis of Key Research Discoveries Regarding 4-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole

Currently, dedicated research literature on this compound is sparse. However, its synthesis and reactivity can be inferred from established principles of pyrazole (B372694) chemistry. The molecule serves as a quintessential example of a bifunctional building block, possessing two distinct reactive sites: the chloro-substituent on the pyrazole ring and the terminal alkyne of the propargyl group.

Synthesis: The logical synthetic pathway to this compound involves a two-step process: the chlorination of the pyrazole ring followed by N-alkylation.

Chlorination of Pyrazole: The parent 1H-pyrazole can be chlorinated at the C4 position using various chlorinating agents. A common method involves the use of hypochloric acid or its salts. google.com Alternative methods, such as electrosynthesis via galvanostatic diaphragm electrolysis in aqueous NaCl solutions, have also been reported for the preparation of 4-chloropyrazoles. researchgate.net

N-Propargylation: The subsequent step is the N-alkylation of the resulting 4-chloro-1H-pyrazole with a propargyl halide, typically propargyl bromide. This reaction is often carried out under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the propargyl halide. Phase-transfer catalysis has been shown to be an effective method for the selective N-propargylation of azoles, offering high yields and selectivity. clockss.orgchemistryviews.org

Reactivity and Potential Applications: The true value of this compound lies in the orthogonal reactivity of its functional groups.

The Propargyl Group: The terminal alkyne is a highly versatile functional handle, most notably for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the pyrazole scaffold to a wide array of other molecules, such as biomolecules, polymers, or fluorescent tags. nih.govijpsjournal.com

The 4-Chloro Substituent: The chlorine atom at the C4 position can potentially act as a leaving group in nucleophilic aromatic substitution reactions or, more significantly, as a handle for transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, modern catalytic systems have been developed to facilitate their coupling. wikipedia.org Reactions like the Sonogashira coupling could, in principle, be used to introduce another alkyne moiety at the C4 position, creating a more complex and potentially useful scaffold. wikipedia.orglibretexts.orgorganic-chemistry.org

The table below summarizes the key reactive sites and their potential transformations.

| Functional Group | Position | Potential Reactions | Resulting Structure |

| Terminal Alkyne | N1-substituent | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole |

| Sonogashira Coupling (as the alkyne component) | Disubstituted alkyne | ||

| Chlorine Atom | C4 of pyrazole ring | Sonogashira Coupling (as the halide component) | 4-alkynylpyrazole |

| Suzuki Coupling | 4-aryl/vinylpyrazole | ||

| Buchwald-Hartwig Amination | 4-aminopyrazole |

Emerging Frontiers in Pyrazole Chemistry and Advanced Functionalization Techniques

The field of pyrazole chemistry is rapidly advancing, moving beyond classical synthetic methods towards more efficient and selective functionalization techniques. These emerging frontiers offer exciting possibilities for the derivatization of scaffolds like this compound.

Direct C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds, which circumvents the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. For pyrazoles, methods are being developed for the direct arylation, alkenylation, and alkylation of the C-H bonds at the C3 and C5 positions. Applying these techniques to this compound could allow for the selective introduction of substituents at the C3 or C5 positions without disturbing the existing chloro and propargyl groups.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new chemical bonds. This technique uses light to generate highly reactive intermediates from organic molecules. For pyrazole systems, photocatalysis can be employed for various transformations, including C-H functionalization and cross-coupling reactions, often under milder conditions than traditional thermal methods.

Advanced Cross-Coupling Protocols: While the Sonogashira coupling of aryl chlorides can be challenging, significant progress has been made in developing highly active catalyst systems that can overcome this hurdle. The use of specialized phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and palladium nanoparticles has expanded the scope of cross-coupling reactions to include less reactive electrophiles like aryl chlorides. These advancements make the C4-chloro group on the pyrazole ring a more viable handle for complex molecule synthesis.

The table below highlights some of these advanced functionalization techniques.

| Technique | Description | Potential Application on this compound |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds, typically with a transition metal catalyst. | Introduction of new substituents at C3 and/or C5 positions. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to enable redox reactions. | Mild conditions for cross-coupling or radical addition reactions. |

| Advanced Catalyst Systems | Development of highly active ligands and catalysts for challenging cross-coupling reactions. | Enabling efficient Sonogashira, Suzuki, or Buchwald-Hartwig reactions at the C4-Cl position. |

Outlook for Multidisciplinary Research Directions and Potential Innovations

The unique bifunctional nature of this compound positions it as a valuable building block for multidisciplinary research, particularly in medicinal chemistry, materials science, and agrochemistry.

Medicinal Chemistry: The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceutical agents. nih.gov The propargyl group allows for the straightforward conjugation of this scaffold to biomolecules or pharmacophores using click chemistry. For instance, it could be used to:

Develop novel kinase inhibitors: By clicking the pyrazole onto various azide-containing fragments, large libraries of potential inhibitors could be rapidly synthesized and screened.

Create targeted drug delivery systems: The alkyne handle can be used to attach the pyrazole moiety to targeting ligands (e.g., peptides, antibodies) or to drug-eluting nanoparticles.

Synthesize PROTACs (Proteolysis-Targeting Chimeras): The molecule could serve as a linker or part of a warhead in the design of PROTACs, which are emerging as a powerful therapeutic modality.

Materials Science: The rigidity and stability of the triazole ring formed via click chemistry make it an excellent linker for creating functional polymers and materials. This compound could be used as a monomer or a cross-linking agent to synthesize:

Functional Polymers: Incorporation of the pyrazole unit into a polymer backbone could impart specific properties, such as metal-coordinating abilities or altered thermal stability.

Conductive Materials: Polytriazoles and poly(arylene ethynylene)s are classes of polymers with interesting electronic properties. The dual reactivity of the subject molecule could allow for the synthesis of novel conjugated polymers.

Modified Surfaces: The alkyne group can be used to graft the pyrazole onto surfaces (e.g., silica, gold nanoparticles) via click chemistry, allowing for the tailoring of surface properties.

Agrochemistry: Halogenated pyrazoles are a well-established class of agrochemicals, exhibiting fungicidal and insecticidal properties. researchgate.net The propargyl group offers a convenient point of attachment for modifying the structure to optimize activity, selectivity, and environmental persistence.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodology : Multi-component reactions (MCRs) using arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions are efficient for constructing the pyrazole core . For propargyl substitution, nucleophilic displacement of a halogen atom (e.g., chlorine) with propargyl bromide in the presence of a base (e.g., K₂CO₃) is common. Optimization involves solvent selection (e.g., acetonitrile for reflux ), temperature control (70–100°C), and catalyst use (e.g., phase-transfer catalysts for faster kinetics). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How are structural features of this compound characterized, and what techniques are critical for validation?

- Key Techniques :

- X-ray crystallography : Resolves tautomerism (e.g., 3- vs. 5-substituted pyrazole isomers ) and confirms regiochemistry. SHELX programs are used for refinement, leveraging high-resolution data to model bond lengths/angles and hydrogen-bonding networks .

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., propargyl protons at δ 2.1–2.3 ppm; pyrazole ring protons at δ 6.5–8.0 ppm). IR confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) .

Q. What biological activities are commonly investigated for this compound, and which assays are prioritized?

- Focus Areas : Antimicrobial (MIC assays against Gram+/Gram− bacteria), anticancer (MTT assays on cell lines like MCF-7 or HeLa), and anti-inflammatory (COX-2 inhibition) activities . The chloro and propargyl groups enhance lipophilicity, improving membrane penetration. Positive controls (e.g., doxorubicin for cytotoxicity) validate assay reliability .

Advanced Research Questions

Q. How can tautomeric equilibria complicate structural analysis, and what strategies resolve these ambiguities?

- Challenge : Tautomerism (e.g., 3- vs. 5-substituted pyrazole) leads to conflicting NMR/X-ray results.

- Solutions :

- Low-temperature crystallography stabilizes a single tautomer .

- DFT calculations predict tautomer stability (e.g., Gibbs free energy differences <1 kcal/mol indicate coexistence) .

- Dynamic NMR detects exchange broadening in variable-temperature studies .

Q. How can synthetic yields be improved while minimizing side products (e.g., dimerization)?

- Optimization Strategies :

- Propargyl group protection : Use TMS-propargyl to prevent alkyne side reactions during substitution .

- Catalytic systems : Cu(I) catalysts accelerate propargyl coupling while suppressing homocoupling .

- Microwave-assisted synthesis reduces reaction time (20–30 min vs. 3–6 hours) and improves regioselectivity .

Q. What computational methods are used to predict electronic properties and ligand-target interactions?

- Methods :

- DFT : Calculates HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites. B3LYP/6-311+G(d,p) basis sets are standard .

- Molecular docking : Screens against targets like carbonic anhydrase IX (PDB: 3IAI) to rationalize anticancer activity. Docking scores correlate with experimental IC₅₀ values .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O, π–π stacking) critical for crystal packing .

Q. How should researchers address contradictions in biological activity data across studies?

- Critical Factors :

- Purity verification : HPLC (≥98% purity) ensures activity is not artifact-driven .

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Metabolic stability : Check if propargyl metabolism (e.g., oxidation to carboxylic acid) alters activity in vivo vs. in vitro .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

- Key Modifications :

- Chloro substituent : Essential for hydrophobic interactions; replacing it with electron-withdrawing groups (e.g., CF₃) boosts antimicrobial activity .

- Propargyl group : Converts to click chemistry handles (e.g., azide-alkyne cycloaddition) for bioconjugation or probe synthesis .

- Pyrazole N-substitution : Bulky groups (e.g., 4-methoxyphenyl) improve metabolic stability by steric shielding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products